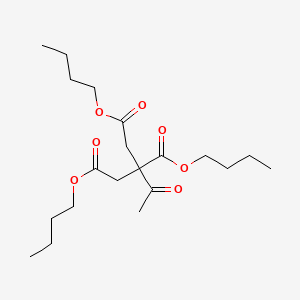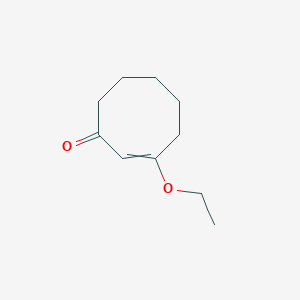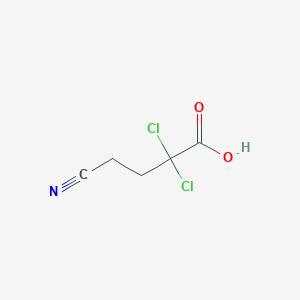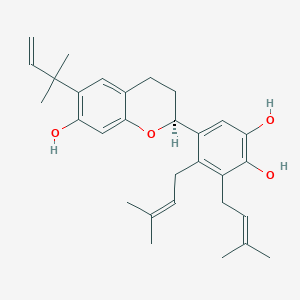
Kazinol E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kazinol E is a prenylated flavonoid compound isolated from the root bark of Broussonetia kazinoki, a deciduous shrub tree belonging to the Moraceae family. This compound is known for its significant biological activities, including antioxidant, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Kazinol E can be synthesized through microbial transformation of Broussonetia kazinoki extracts. The process involves the use of specific microbial strains such as Mucor hiemalis, which facilitate the conversion of precursor compounds into this compound . The reaction conditions typically include controlled temperature and pH levels to optimize the yield of this compound.
Industrial Production Methods: Industrial production of this compound involves solvent extraction of Broussonetia kazinoki followed by purification processes. The extraction is usually performed using organic solvents like ethanol or methanol, and the extract is then subjected to chromatographic techniques to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Kazinol E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in the presence of solvents like ethanol or tetrahydrofuran.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine in the presence of catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Wirkmechanismus
Kazinol E exerts its effects primarily by inhibiting the extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for the survival and proliferation of cancer stem-like cells. This compound directly binds to the ATP binding pocket of ERK1, thereby blocking its activity and reducing the population of cancer stem-like cells .
Vergleich Mit ähnlichen Verbindungen
- Kazinol C
- Kazinol F
- Broussonol N
- Kazinol X
Comparison: Kazinol E is unique due to its specific inhibition of the ERK pathway, which is not observed in other similar compounds like Kazinol C. This specificity makes this compound a promising candidate for targeted cancer therapy .
Eigenschaften
CAS-Nummer |
104494-34-0 |
|---|---|
Molekularformel |
C30H38O4 |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
5-[(2S)-7-hydroxy-6-(2-methylbut-3-en-2-yl)-3,4-dihydro-2H-chromen-2-yl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C30H38O4/c1-8-30(6,7)24-15-20-11-14-27(34-28(20)17-25(24)31)23-16-26(32)29(33)22(13-10-19(4)5)21(23)12-9-18(2)3/h8-10,15-17,27,31-33H,1,11-14H2,2-7H3/t27-/m0/s1 |
InChI-Schlüssel |
RPBKTSQYNACKIG-MHZLTWQESA-N |
Isomerische SMILES |
CC(=CCC1=C(C(=C(C=C1[C@@H]2CCC3=CC(=C(C=C3O2)O)C(C)(C)C=C)O)O)CC=C(C)C)C |
Kanonische SMILES |
CC(=CCC1=C(C(=C(C=C1C2CCC3=CC(=C(C=C3O2)O)C(C)(C)C=C)O)O)CC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



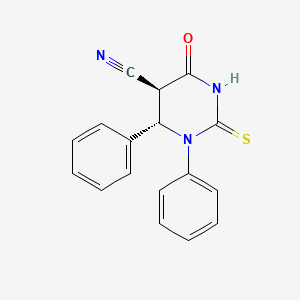
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)

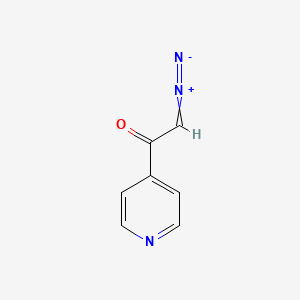
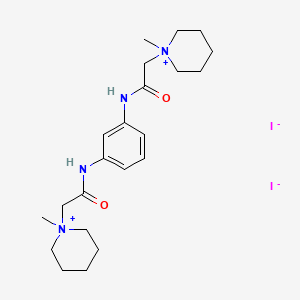
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
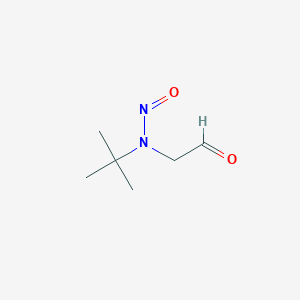
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
